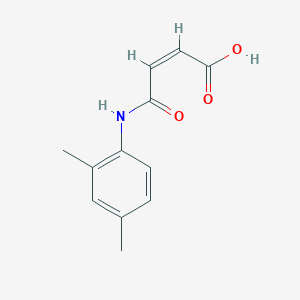

(Z)-4-(2,4-dimethylanilino)-4-oxobut-2-enoic acid

Vue d'ensemble

Description

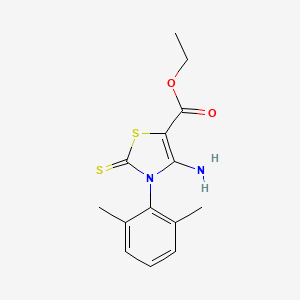

Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation, or overlapping p-orbitals, between the carbonyl group, the carbon-carbon double bond, and the aromatic ring. This conjugation can have significant effects on the compound’s chemical reactivity and physical properties .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the carboxylic acid group could undergo reactions like esterification or amide formation, and the aniline group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in strong hydrogen bonding, affecting the compound’s solubility and boiling point. The compound’s aromatic ring could contribute to its UV-visible absorption spectrum .Applications De Recherche Scientifique

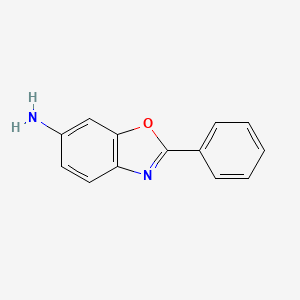

Crystallographic Properties

Research into the crystallographic properties of related compounds, such as N-Phenylmaleamic acid, reveals the planar nature of these molecules and their ability to form intramolecular hydrogen bonds, which are crucial for understanding their reactivity and interaction with other molecules (Lo & Ng, 2009).

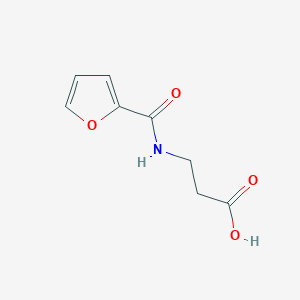

Synthetic Chemistry Applications

A significant application area is in the synthesis of biologically active compounds. For instance, derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid serve as building blocks in the creation of these compounds. A study highlights an efficient protocol for synthesizing these building blocks, combining microwave assistance and ytterbium triflate catalyst for rapid preparation (Tolstoluzhsky et al., 2008).

Biological Interactions and Activities

Further research delves into the interaction of these compounds with biological entities. For example, the synthesis and characterization of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid provided insights into its potential for DNA interaction, cytotoxicity, antitumor, and antioxidant activities, suggesting its utility as an antitumor agent (Sirajuddin et al., 2015).

Antimicrobial Applications

The antimicrobial properties of related compounds have also been explored. For instance, a study on the antimicrobial activity of methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates and their silver salts indicates their potential use in antimicrobial applications (Gein et al., 2020).

Heterocyclic Chemistry

The compounds derived from (Z)-4-(2,4-dimethylanilino)-4-oxobut-2-enoic acid are instrumental in heterocyclic chemistry, enabling the synthesis of novel heterocyclic systems with potential antibacterial activities. This includes the development of aroylacrylic acids, pyridazinones, and furanones derivatives, offering new avenues for pharmaceutical development (El-hashash et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

(Z)-4-(2,4-dimethylanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSWFYKQDVWJSU-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C=CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)NC(=O)/C=C\C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801190347 | |

| Record name | 2-Butenoic acid, 4-[(2,4-dimethylphenyl)amino]-4-oxo-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801190347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-(2,4-dimethylanilino)-4-oxobut-2-enoic acid | |

CAS RN |

7253-68-1 | |

| Record name | 2-Butenoic acid, 4-[(2,4-dimethylphenyl)amino]-4-oxo-, (Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7253-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC64750 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid, 4-[(2,4-dimethylphenyl)amino]-4-oxo-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801190347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine](/img/structure/B1300845.png)

![4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300855.png)

![4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1300859.png)

![1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1300870.png)